3-Amino-4-pyrazolecarbonitrile

Catalog No.
S569373
CAS No.
16617-46-2
M.F
C4H4N4
M. Wt
108.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-pyrazolecarbonitrile

CAS Number

16617-46-2

Product Name

3-Amino-4-pyrazolecarbonitrile

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile

Molecular Formula

C4H4N4

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C#N)N

Synonyms

3-Aminopyrazole-4-carbonitrile; 3-Amino-1H-pyrazole-4-carbonitrile; 3-Amino-4-pyrazolecarbonitrile; NSC 44932

Canonical SMILES

C1=NNC(=C1C#N)N

Organic Synthesis

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .

Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Catalyst in Chemical Reactions

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .

Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Synthesis of Ring-Fused Pyrazoles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .

Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .

Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .

Synthesis of Fluorophenyl-Pyrazole Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .

Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .

Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .

Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .

Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .

Synthesis of Fluorinated and Non-Fluorinated Aryl Hydrazines

Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .

Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .

3-Amino-4-pyrazolecarbonitrile, also known as 5-amino-4-cyanopyrazole or 3-aminopyrazole-4-carbonitrile, is an organic compound with the molecular formula C₄H₄N₄. It belongs to the class of heterocyclic compounds known as pyrazoles, which contain a five-membered ring with two nitrogen atoms and three carbon atoms [].

The origin of 3-amino-4-pyrazolecarbonitrile is likely through synthetic methods in a laboratory setting. Research suggests potential applications in the development of pharmaceuticals due to its functional groups, but specific details are limited [].


Molecular Structure Analysis

The key feature of 3-amino-4-pyrazolecarbonitrile is the five-membered heterocyclic ring structure, consisting of two nitrogen atoms (N) and three carbon atoms (C). The numbering starts from one of the nitrogen atoms, with an amino group (NH₂) attached to the third carbon and a cyano group (CN) attached to the fourth carbon [].

This structure offers interesting aspects:

  • Heterocyclic ring: The presence of nitrogen atoms in the ring can influence its chemical properties, making it aromatic and potentially involved in hydrogen bonding [].
  • Functional groups: The amino group and cyano group are known for their reactivity and ability to participate in various chemical reactions [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The amino group can act as a nucleophile, reacting with suitable electrophiles.
  • Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
  • Cyano group reactions: The cyano group can undergo hydrolysis to form a carboxylic acid under specific conditions.

Synthesis

The exact methods for synthesizing 3-amino-4-pyrazolecarbonitrile are not readily available in public scientific databases. However, general methods for pyrazole synthesis might provide clues. One possibility involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or a nitrile [].

Physical and Chemical Properties

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be above 100°C due to the presence of the heterocyclic ring and functional groups.
  • Solubility: Potentially soluble in polar solvents like water and dimethyl sulfoxide (DMSO) due to the presence of the amino group.
  • Stability: The cyano group is generally stable, but the amino group might be susceptible to acid-base reactions.
  • Possible skin and eye irritant: The amino group can be irritating to skin and eyes.
  • Potential respiratory irritant: Inhalation of dust or vapor should be avoided.
  • Unknown flammability: Standard laboratory practices for handling unknown compounds should be followed.

XLogP3

0.1

UNII

OOB953S9X2

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16617-46-2

General Manufacturing Information

1H-Pyrazole-4-carbonitrile, 3-amino-: INACTIVE

Dates

Modify: 2023-09-14

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